2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline
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Overview
Description
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with two methyl groups attached at the 2 and 3 positions of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of 2,3-dimethyl-7-aminoindole with acetoacetic ester under acidic conditions. This reaction typically requires heating and the use of a strong acid catalyst .
Another approach involves the reaction of 2,3-dimethylindole with an appropriate quinoline derivative under basic conditions. This method may involve the use of a base such as sodium hydride or potassium carbonate and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrroloquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced pyrroloquinoline derivatives, and various substituted pyrroloquinoline compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been found to inhibit tyrosine kinases, which are enzymes involved in cell signaling and regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-h]quinoline: Lacks the methyl groups at the 2 and 3 positions, which may affect its biological activity and chemical reactivity.
2-Methyl-1H-pyrrolo[3,2-h]quinoline:
3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one: A derivative with a different substitution pattern and potential as a Raf kinase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
58457-42-4 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2,3-dimethyl-1H-pyrrolo[3,2-h]quinoline |
InChI |
InChI=1S/C13H12N2/c1-8-9(2)15-13-11(8)6-5-10-4-3-7-14-12(10)13/h3-7,15H,1-2H3 |
InChI Key |
APTDWHWHMIIOLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC3=C2N=CC=C3)C |
solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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